molecular formula C10H16ClNS B3305211 4-(Butylthio)aniline hydrochloride CAS No. 92286-68-5

4-(Butylthio)aniline hydrochloride

Cat. No. B3305211
CAS RN: 92286-68-5
M. Wt: 217.76 g/mol
InChI Key: OINAQVGMRKKPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aniline-based compounds like “4-(Butylthio)aniline hydrochloride” typically involves the Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Aniline hydrochloride can be prepared conveniently by mixing aniline and concentrated hydrochloric acid in an evaporating dish and evaporating to dryness .


Chemical Reactions Analysis

Aniline-based compounds like “4-(Butylthio)aniline hydrochloride” can undergo various reactions. For instance, they can react with alkyl halides to form secondary amines, tertiary amines, or quaternary ammonium salts . They can also undergo reactions with halogens .

Scientific Research Applications

Conducting Polymer Hydrogels

Polyaniline-based conducting hydrogels have been identified as a promising class of polymeric material for a wide range of applications . These hydrogels have received immense consideration because of their biocompatibility, hydrophilic properties, biodegradable nature, electroconductivity, ample resources, and ease of preparation . They are considered potential candidates for some innovative technologies like flexible electronics, especially flexible supercapacitors and solar cells .

Biomedical Applications

The biocompatibility nature of polyaniline-based conducting hydrogels plays a key role in biomedical applications such as bioconductors, biosensors, implantable medical devices, electro-stimulated drug delivery systems, artificial muscle, and tissue engineering .

Energy Applications

Polyaniline-based conducting hydrogels have also found applications in the energy sector. They are used in flexible supercapacitors and solar cells due to their flexible nature .

Synthesis of Aniline-based Triarylmethanes

4-(Butylthio)aniline hydrochloride can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields .

Preparation of Polyamides

Primary aniline-based triarylmethanes were usually employed as monomers for the preparation of polyamides, which are useful in several applications for material science .

Preparation of Diverse Triarylmethanes

Amino and hydroxy groups on benzene rings of primary aniline- and phenol-based triarylmethanes can be easily converted into various functional groups that could be precursors for the preparation of diverse triarylmethanes .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-butylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h4-7H,2-3,8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINAQVGMRKKPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Butylthio)phenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Butylthio)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Butylthio)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Butylthio)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Butylthio)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Butylthio)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Butylthio)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.